Methyl (2E)-3-[4-({[2-(2-methyl-1H-indol-3-YL)ethyl]amino}methyl)phenyl]prop-2-enoate hydrochloride
Description
Methyl (2E)-3-[4-({[2-(2-methyl-1H-indol-3-YL)ethyl]amino}methyl)phenyl]prop-2-enoate hydrochloride (CAS: 441741-66-8) is a hydrochloride salt with a molecular formula of C22H25ClN2O2 and a molar mass of 384.904 g/mol . The compound features:
- A 2-methylindole moiety linked via an ethylamino-methyl group to a phenyl ring.
- A trans (2E)-configured propenoate ester group.
- A hydrochloride counterion enhancing solubility.
Properties
IUPAC Name |
methyl 3-[4-[[2-(2-methyl-1H-indol-3-yl)ethylamino]methyl]phenyl]prop-2-enoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2.ClH/c1-16-19(20-5-3-4-6-21(20)24-16)13-14-23-15-18-9-7-17(8-10-18)11-12-22(25)26-2;/h3-12,23-24H,13-15H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJZCNYOFBVRSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCNCC3=CC=C(C=C3)C=CC(=O)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Methyltryptamine Intermediate
The indole-containing amine intermediate, 2-methyltryptamine, is synthesized through the Grandberg reaction, which involves heating phenylhydrazine with a suitable chloroketone precursor:
| Step | Reagents & Conditions | Outcome | Yield (%) |
|---|---|---|---|
| 1 | Phenylhydrazine + 5-chloro-2-pentanone, heat | Formation of 2-methyltryptamine | ~47% |
This reaction forms the indole ring system with the 2-methyl substituent and the ethylamine side chain, critical for subsequent coupling.
Preparation of (E)-3-(4-formylphenyl)acrylic Acid Methyl Ester
This key aldehyde intermediate is prepared via a Mizoroki-Heck reaction between 4-bromobenzaldehyde and methyl acrylate:
| Step | Reagents & Conditions | Outcome | Notes |
|---|---|---|---|
| 1 | 4-Bromobenzaldehyde + methyl acrylate, Pd catalyst, base | (E)-3-(4-formylphenyl)acrylic acid methyl ester | High stereoselectivity for E-isomer |
The aldehyde functionality is essential for the next reductive amination step.
Reductive Amination to Form Target Amine Ester
The 2-methyltryptamine is coupled to the aldehyde via reductive amination using sodium borohydride or equivalent reducing agents:
| Step | Reagents & Conditions | Outcome | Notes |
|---|---|---|---|
| 1 | 2-Methyltryptamine + (E)-3-(4-formylphenyl)acrylic acid methyl ester + NaBH4 | Formation of methyl (2E)-3-[4-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}methyl)phenyl]prop-2-enoate | High purity product |
This step forms the secondary amine linkage bridging the indole and phenyl acrylate moieties.
Formation of Hydrochloride Salt
The free base amine is converted into its hydrochloride salt by treatment with hydrochloric acid, enhancing its stability and crystallinity:
| Step | Reagents & Conditions | Outcome | Notes |
|---|---|---|---|
| 1 | Methyl (2E)-3-[4-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}methyl)phenyl]prop-2-enoate + HCl | Methyl (2E)-3-[4-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}methyl)phenyl]prop-2-enoate hydrochloride | Isolated as high purity solid |
This salt formation is a standard pharmaceutical step for improved handling and formulation.
Summary Table of Preparation Steps
Chemical Reactions Analysis
Panobinostat Carboxylic Acid Methyl Ester Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Scientific Research Applications
Panobinostat Carboxylic Acid Methyl Ester Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: It is studied for its effects on gene expression and protein function.
Medicine: It is used in the treatment of multiple myeloma and is being investigated for its potential in treating other cancers.
Industry: It is used in the development of new pharmaceuticals and as a tool in drug discovery.
Mechanism of Action
Panobinostat Carboxylic Acid Methyl Ester Hydrochloride exerts its effects by inhibiting histone deacetylases (HDACs). This inhibition leads to an increase in acetylation of histone proteins, resulting in changes in gene expression. The compound targets multiple HDAC classes, including class I (HDACs 1, 2, 3, 8), class II (HDACs 4, 5, 6, 7, 9, 10), and class IV (HDAC 11). This inhibition causes cell cycle arrest and apoptosis, making it an effective antineoplastic agent .
Comparison with Similar Compounds
Structural Features and Molecular Properties
Key Functional Group Comparisons
Indole vs. Imidazole/Thiazolidinedione: The 2-methylindole in the target compound enables π-π stacking and hydrophobic interactions, critical for binding to biological targets like histone deacetylases (HDACs). Thiazolidinedione derivatives (e.g., ) are associated with peroxisome proliferator-activated receptor (PPAR) modulation, indicating divergent therapeutic applications compared to indole-based compounds .
Ester vs. Hydroxamic Acid :
Physicochemical and Pharmacokinetic Properties
Biological Activity
Methyl (2E)-3-[4-({[2-(2-methyl-1H-indol-3-YL)ethyl]amino}methyl)phenyl]prop-2-enoate hydrochloride, also known as panobinostat lactate, is a compound with notable biological activity, particularly in the context of cancer treatment. This article delves into its biological mechanisms, efficacy in clinical studies, and potential applications.
The compound has the following chemical characteristics:
- Molecular Formula : C22H24N2O2
- Molecular Weight : 348.44 g/mol
- CAS Number : 441741-65-7
Structure
The structural formula can be expressed as:
This compound primarily functions as a histone deacetylase (HDAC) inhibitor . By inhibiting HDAC activity, it promotes the acetylation of histones and non-histone proteins, leading to changes in gene expression that can result in apoptosis of cancer cells.
In Vitro Studies
Research has demonstrated that this compound can induce cell cycle arrest and apoptosis in various cancer cell lines. For instance:
| Cell Line | IC50 Value (μM) | Effect Observed |
|---|---|---|
| DLD1 (Colon Cancer) | 0.5 | Increased multipolarity |
| MCF7 (Breast Cancer) | 0.8 | Apoptosis induction |
| A549 (Lung Cancer) | 1.0 | Cell cycle arrest |
These results indicate a potent anticancer effect, particularly in colon and breast cancer models .
In Vivo Studies
In animal models, administration of this compound has shown significant tumor reduction:
| Study Type | Tumor Type | Treatment Duration | Tumor Reduction (%) |
|---|---|---|---|
| Xenograft Model | Human Colon Cancer | 28 days | 65% |
| Syngeneic Model | Melanoma | 21 days | 70% |
These findings suggest that the compound is effective not only in vitro but also in vivo, supporting its potential for clinical application .
Clinical Trials
Several clinical trials have evaluated the efficacy of panobinostat in combination with other agents for treating hematological malignancies. Key findings include:
- Combination with Bortezomib :
- Use in Lymphoma :
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis typically involves coupling indole derivatives with propenoate esters via palladium-catalyzed cross-coupling (e.g., Sonogashira or Suzuki reactions) under inert atmospheres. For example, Pd(PPh₃)₂Cl₂ and CuI in Et₃N at 60°C for 72 hours yield intermediates, followed by SiO₂ chromatography for purification . Optimization may include adjusting catalyst ratios, reaction time, or solvent systems (e.g., DMF for solubility).
Q. Which spectroscopic techniques are critical for characterizing this compound’s purity and structure?
Essential methods include:
- 1H/13C NMR : To confirm the (2E)-configuration of the propenoate group and indole substitution patterns.
- HRMS : For precise molecular weight validation.
- IR Spectroscopy : To identify functional groups (e.g., ester carbonyl stretches at ~1700 cm⁻¹).
- X-ray crystallography : For unambiguous stereochemical assignment (monoclinic P21/n space group common in similar indole derivatives) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Use P95/P1 respirators for aerosol protection and chemical-resistant gloves (e.g., nitrile) to prevent dermal exposure .
- Avoid drainage contamination due to potential environmental persistence.
- Store in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the ester group .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data for structurally similar indole derivatives?
Contradictions in unit cell parameters or bond lengths may arise from twinned crystals or disorder . Use SHELXL for refinement, applying restraints for flexible moieties (e.g., the ethylamino linker). Validate with PLATON checks (e.g., ADDSYM for missed symmetry) and cross-reference with analogous structures in the Cambridge Structural Database .
Q. What strategies mitigate batch-to-batch variability in synthesis?
- Quality-by-Design (QbD) approaches : Optimize critical process parameters (CPPs) like temperature (±2°C tolerance) and reagent stoichiometry via DoE (Design of Experiments).
- In-line PAT (Process Analytical Technology) : Monitor reaction progress via FTIR or Raman spectroscopy to detect intermediates .
- Chiral HPLC : Ensure enantiomeric purity if asymmetric centers exist .
Q. How to design assays to evaluate HDAC inhibitory activity, based on structural analogs?
- Enzyme inhibition assays : Use partially purified HDAC isoforms (e.g., HDAC1/6) with fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC). Measure IC₅₀ values via fluorescence quenching .
- Cellular assays : Test growth inhibition in carcinoma lines (e.g., HCT116 colon cancer) at 1–10 µM doses. Validate with Western blotting for acetyl-histone H3 upregulation .
Q. What computational methods validate the stereochemistry of E-configured propenoate derivatives?
- DFT calculations : Compare experimental vs. computed NMR shifts (e.g., using Gaussian09 with B3LYP/6-311+G(d,p)).
- Docking studies : Model the compound’s E-configuration into HDAC active sites (e.g., HDAC6 Zn²⁺ binding pocket) to predict binding affinity .
Contradiction Analysis Example
If X-ray data conflicts with NMR NOE results regarding the propenoate configuration:
Re-examine crystallographic refinement for thermal motion artifacts (high B-factors in the propenoate group).
Perform VT-NMR (variable-temperature NMR) to assess conformational flexibility.
Validate via synchrotron XRD at higher resolution (<1.0 Å) to resolve electron density ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
